
N,N-Dimethylnicotinamide
Overview
Description
N,N-Dimethylnicotinamide (CAS 112006-75-4) is a derivative of nicotinamide, featuring a pyridine ring substituted with a dimethylcarbamoyl group at the 3-position. Its structure is central to several biologically active compounds, particularly herbicides and pharmaceuticals. For example, it is a key component of nicosulfuron, a sulfonylurea herbicide widely used in maize cultivation due to its high efficacy and low application rates . The compound also serves as a building block in drug discovery, such as in the synthesis of tyrosine kinase inhibitors (e.g., GLPG3667) and macrofilaricidal agents .
Preparation Methods
Aminolysis of 2-Chloronicotinic Acid Derivatives
A widely reported method uses 2-chloronicotinic acid as the starting material, which is first converted into an activated intermediate (acid chloride or methyl ester), then reacted with dimethylamine to form N,N-Dimethylnicotinamide.
Aminolysis of 2-Chloronicotinoyl Chloride
- 2-Chloronicotinic acid is converted to 2-chloronicotinoyl chloride using thionyl chloride.
- The acid chloride is then reacted with dimethylamine to yield this compound.
- This method is traditional but has drawbacks such as complex process, high wastewater generation, and safety concerns due to thionyl chloride use.
Direct Aminolysis in Dichloromethane
- 2-Chlorosulfonyl-3-N,N-dimethylnicotinamide can be synthesized by dropping ammonia into a dichloromethane solution of this compound at 0-20 °C, adjusting pH to 7-10.
- This method is more specialized and used for sulfonyl derivatives rather than the parent amide.
- Synthesis of 6-Bromo-N,N-dimethylnicotinamide from 6-bromonicotinic acid involves coupling with dimethylamine hydrochloride using coupling agents like HATU and bases such as N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature, yielding 90% product. This method highlights the use of modern peptide coupling reagents for amide bond formation in nicotinamide derivatives.
Reagents | Solvent | Coupling Agent | Base | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|---|
6-Bromonicotinic acid + Dimethylamine hydrochloride | Dichloromethane | HATU | N-ethyl-N,N-diisopropylamine | Room temp | 90 | Mild conditions, high yield |
- The esterification-aminolysis method (patent CN112479995A) is preferred industrially due to its mild conditions, high yield, and environmental benefits.
- Use of catalysts such as cationic resins or sulfuric acid in esterification improves reaction rates and selectivity.
- Controlling temperature during dimethylamine addition prevents side reactions and improves product purity.
- Post-reaction distillation recovers methanol for reuse, enhancing process sustainability.
- Aminolysis reaction times of 6-7 hours with subsequent standing ensure complete conversion and high purity.
Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Esterification + Aminolysis | 2-Chloronicotinic acid | Methanol, cationic resin/H2SO4, dimethylamine, this compound catalyst | Reflux esterification, aminolysis at ≤20 °C then 30-40 °C, 6-7 h | 96.3 | Mild, controllable, low waste | Requires catalyst and temp control |
Acid Chloride Aminolysis | 2-Chloronicotinic acid | Thionyl chloride, dimethylamine | Acid chloride formation, then aminolysis | Variable | Established method | Complex, hazardous reagents |
Coupling with HATU | 6-Bromonicotinic acid | HATU, N-ethyl-N,N-diisopropylamine, dimethylamine hydrochloride | Room temperature, dichloromethane | 90 | Mild, high yield | Requires expensive coupling agents |
Sulfonylation Aminolysis | This compound | Ammonia, dichloromethane | 0-20 °C, pH 7-10 | - | Specialized derivatives | Limited scope |
The preparation of this compound is most efficiently achieved via the esterification of 2-chloronicotinic acid followed by aminolysis with dimethylamine under mild catalytic conditions. This method offers high yield, product purity, and environmental advantages over traditional acid chloride routes. Modern coupling techniques provide alternative routes for substituted derivatives. Process parameters such as catalyst choice, temperature control, and reaction time are critical for optimizing yield and purity. The reviewed methods reflect advancements in synthetic organic chemistry aimed at safer, more sustainable, and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylnicotinamide can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dimethylamine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms.
Biology:
- Investigated for its role in cellular metabolism and as a potential therapeutic agent for various diseases .
Medicine:
- Explored for its anti-inflammatory and anti-cancer properties. It is also studied for its potential in treating skin diseases and diabetes .
Industry:
Mechanism of Action
N,N-Dimethylnicotinamide exerts its effects primarily through its interaction with cellular enzymes and receptors. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound also affects DNA repair and cellular stress responses, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Solvent Amides: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)
While N,N-Dimethylnicotinamide shares structural similarities with solvent amides like DMF and DMAc, its applications and properties diverge significantly:
Key Differences :
- DMF and DMAc are primarily solvents, whereas this compound is functionalized for biological activity.
- This compound exhibits lower volatility compared to DMF (vapor pressure data from thermodynamic studies) .
Comparison with Nicotinamide Derivatives
Structural and Thermodynamic Properties
A 2015 thermodynamic study compared nicotinamide derivatives:
Compound | Melting Point (°C) | Vapor Pressure (25°C, kPa) | Hydrogen Bonding Capacity |
---|---|---|---|
Nicotinamide | 128–130 | 1.2 × 10⁻⁵ | High (amide + pyridine N) |
N-Methylnicotinamide | 95–97 | 3.8 × 10⁻⁵ | Moderate |
This compound | 88–90 | 6.5 × 10⁻⁵ | Low (dimethyl groups hinder H-bonding) |
Dimethyl substitution reduces hydrogen bonding, increasing volatility but decreasing solubility in polar solvents .
Key Findings :
- This compound derivatives show higher synthetic yields (e.g., 77% for macrofilaricidal compound 61) compared to non-dimethylated analogs (69% for N-methyl derivative 60) .
- The sulfonamide variant (2-sulfamoyl) exhibits enhanced bioactivity, likely due to improved target binding .
Biological Activity
N,N-Dimethylnicotinamide (NNDMN) is a derivative of nicotinamide, known for its various biological activities and potential therapeutic applications. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with NNDMN, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 150.18 g/mol
The compound is a dimethylated derivative of nicotinamide, which influences its solubility and biological interactions.
NNDMN exhibits several biological activities through various mechanisms, including:
- Anti-inflammatory Effects : NNDMN has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : The compound may enhance cellular antioxidant defenses, protecting against oxidative stress.
- Neuroprotective Properties : Research indicates that NNDMN can protect neural tissues from damage in models of neurodegenerative diseases.
1. Anti-inflammatory Activity
NNDMN has demonstrated significant anti-inflammatory effects in various studies. For instance, in a model of acute inflammation, NNDMN reduced edema and inflammatory cell infiltration. The mechanism appears to involve the inhibition of cyclooxygenase pathways, similar to other nicotinamide derivatives.
2. Neuroprotective Effects
In vitro studies have shown that NNDMN protects neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to the compound's ability to enhance NAD levels, thereby supporting mitochondrial function and reducing cell death.
3. Antioxidant Properties
NNDMN acts as an antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity was confirmed in several experimental models where oxidative stress was induced.
Case Study 1: In Vivo Effects on Inflammation
A study involving Wistar rats demonstrated that administration of NNDMN significantly reduced paw edema in a carrageenan-induced inflammation model. The results indicated a dose-dependent response with maximum efficacy observed at higher doses (30 mg/kg).
Dose (mg/kg) | Paw Edema Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
30 | 70 |
Case Study 2: Neuroprotection in Cellular Models
In a cellular model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, NNDMN treatment resulted in a notable decrease in cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 40 |
NNDMN (50 µM) | 65 |
NNDMN (100 µM) | 80 |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing high-purity N,N-Dimethylnicotinamide?
A scalable method involves reacting 2-chloro-3-trichloromethylpyridine with aqueous dimethylamine under controlled conditions (90–100°C, pH 8–9). This yields >99% purity and 98.5% efficiency. Key steps include dropwise reagent addition and real-time pH monitoring to minimize byproducts .
Q. How can researchers characterize the purity and identity of this compound?
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection is recommended for purity assessment. Structural confirmation can be achieved via NMR (e.g., H, C) and mass spectrometry (MS). Reference standards from pharmacopeial sources (e.g., USP) ensure accuracy .
Q. What are the critical safety considerations when handling this compound in the lab?
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in sealed containers at room temperature, away from oxidizing agents. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How do thermodynamic properties of this compound influence its stability in solvents?
Studies show its vapor pressure and phase transitions are affected by hydrogen-bonding interactions. Differential scanning calorimetry (DSC) and vapor pressure measurements reveal stability up to 150°C, making it suitable for high-temperature reactions. Phase diagrams indicate miscibility with polar solvents like water and ethanol .
Q. What mechanistic insights exist for this compound’s role in cross-coupling reactions?
In Negishi couplings, it acts as a ligand precursor when converted to this compound zinc chloride. This intermediate facilitates organozinc substrate coupling, as demonstrated in pyridinoacridine alkaloid synthesis. Kinetic studies suggest the dimethylamino group enhances electron density at the pyridine ring, stabilizing transition states .
Q. How can substituents on the pyridine ring modulate the reactivity of this compound derivatives?
Bromination at the 6-position (e.g., 6-Bromo-N,N-dimethylnicotinamide) introduces steric and electronic effects, altering nucleophilic substitution kinetics. Computational modeling (DFT) and Hammett plots quantify these effects, showing increased electrophilicity at the carbonyl group with electron-withdrawing substituents .
Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?
Discrepancies often arise from variations in reaction pH, solvent purity, or catalyst loading. Systematic Design of Experiments (DoE) approaches, such as factorial design, optimize parameters. For example, maintaining pH 8–9 with buffered dimethylamine minimizes hydrolysis side reactions .
Properties
IUPAC Name |
N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVKYZLIRAAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220011 | |
Record name | N,N-Dimethylniacinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-69-6 | |
Record name | N,N-Dimethylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylniacinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylniacinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLNIACINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2WXO03YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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